molecular formula C7H16O B1585243 2-Methyl-2-hexanol CAS No. 625-23-0

2-Methyl-2-hexanol

Cat. No. B1585243
CAS RN: 625-23-0
M. Wt: 116.2 g/mol
InChI Key: KRIMXCDMVRMCTC-UHFFFAOYSA-N
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Description

2-Methyl-2-hexanol is an organic compound with the chemical formula C7H16O . It appears as a colorless liquid and has a strawberry-flavored aroma .


Synthesis Analysis

The synthesis of 2-Methyl-2-hexanol involves a multi-step reaction . The first step involves the reaction of K2CO3 at 180 - 190 °C, followed by a reaction with H2/Pd/ethyl acetate . Another synthesis method involves treating 2-methyl-1-hexen-3-ol with mercuric acetate (Hg(OAc)2) and water (H2O), followed by sodium borohydride (NaBH4) to form 2-methyl-2-hexanol .


Molecular Structure Analysis

The molecular formula of 2-Methyl-2-hexanol is C7H16O . Its average mass is 116.201 Da and its monoisotopic mass is 116.120117 Da .


Chemical Reactions Analysis

2-Methylcyclohexanol undergoes a dehydration reaction when reacted with concentrated sulfuric acid . Another reaction involves the Grignard reagent, where an alkyl halide is treated with Mg metal in dry ether to generate an electron-rich "Grignard reagent" .


Physical And Chemical Properties Analysis

2-Methyl-2-hexanol has a boiling point of 143.0±0.0 °C at 760 mmHg . Its density is 0.812 g/mL at 25 °C . The refractive index is 1.422 .

Scientific Research Applications

  • Preparation of Esterified Phenol

    • Field : Organic Chemistry
    • Application Summary : 2-Methyl-2-hexanol is used in the preparation of esterified phenol .
    • Results : The outcome of this reaction would be the formation of an ester (esterified phenol) and water .
  • Study of Lipase-Catalyzed Esterification

    • Field : Biochemistry
    • Application Summary : 2-Methyl-2-hexanol is used to study the effect of organic solvent on the equilibrium of lipase-catalyzed esterification of glycerol and decanoic acid .
    • Method of Application : This typically involves setting up a reaction where glycerol and decanoic acid are combined in the presence of a lipase enzyme and 2-Methyl-2-hexanol as the organic solvent. The reaction is then monitored to observe the effect of the solvent on the reaction equilibrium .
    • Results : The specific results are not provided in the source, but the study would provide insights into how the choice of organic solvent can influence enzymatic reactions .
  • Study of Mass Accommodation Coefficient
    • Field : Physical Chemistry
    • Application Summary : 2-Methyl-2-hexanol has been used to study the mass accommodation coefficient (α) on 1-methylnaphthalene as a function of temperature (267 K to 298 K) for the gas-phase of the product .
    • Method of Application : This typically involves setting up a system where 1-methylnaphthalene is exposed to a gas-phase product in the presence of 2-Methyl-2-hexanol. The system is then monitored at different temperatures to observe the effect on the mass accommodation coefficient .
    • Results : The specific results are not provided in the source, but the study would provide insights into how the mass accommodation coefficient varies with temperature .
  • Synthesis of 2-Methyl-2-hexanol via Grignard Reaction
    • Field : Organic Chemistry
    • Application Summary : 2-Methyl-2-hexanol can be synthesized via a Grignard reaction .
    • Method of Application : The synthesis is carried out in three steps :
      • Preparation of the Grignard reagent (RMgX) by slowly adding a solution of 1-bromobutane in anhydrous diethyl ether to Mg turnings .
      • The reaction of the Grignard reagent with the carbonyl compound or other reactant .
      • The acidic hydrolysis .
    • Results : The outcome of this reaction would be the formation of 2-Methyl-2-hexanol .

Safety And Hazards

2-Methyl-2-hexanol is classified as a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Currently, 2-Methyl-2-hexanol is used in the preparation of esterified phenol . It is also used to study the effect of organic solvent on the equilibrium of lipase-catalyzed esterification of glycerol and decanoic acid . Future research may explore other potential applications of this compound.

properties

IUPAC Name

2-methylhexan-2-ol
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InChI

InChI=1S/C7H16O/c1-4-5-6-7(2,3)8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KRIMXCDMVRMCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16O
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DSSTOX Substance ID

DTXSID30870713
Record name 2-Methylhexan-2-ol
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Molecular Weight

116.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2-Methyl-2-hexanol
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Product Name

2-Methyl-2-hexanol

CAS RN

625-23-0, 28929-86-4
Record name 2-Methyl-2-hexanol
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Record name 2-Methylhexan-2-ol
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Record name 2-METHYL-2-HEXANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
512
Citations
HZ Zhang, YQ Li, JR Xia, P Davidovits… - The Journal of …, 2003 - ACS Publications
… 2-methyl-2-hexanol by 1-octanol were measured as a function of relative humidity (RH) and temperature (263−293 K). With the exception of 2-methyl-2-hexanol… 2-methyl-2-hexanol was …
Number of citations: 24 pubs.acs.org
PBP Serra, K Růžička, M Fulem, O Vlk, I Krakovský - Fluid Phase Equilibria, 2016 - Elsevier
… The phase behavior was studied using differential scanning calorimetry (DSC) as no literature data were found for 2-methyl-2-hexanol, 5-methyl-2-hexanol, and 2-methyl-3-hexanol. …
Number of citations: 8 www.sciencedirect.com
M Wikarek, S Pawlus, SN Tripathy… - The Journal of …, 2016 - ACS Publications
… For this, we compare the results for 2-methyl-2-hexanol, 2-methyl-3-hexanol, and 5-methyl-2… frequency as the maximum of the Debye peak for 2-methyl-2-hexanol, 2-methyl-3-hexanol, …
Number of citations: 32 pubs.acs.org
JK Vij, WG Scaife, JH Calderwood - Journal of Physics D: Applied …, 1978 - iopscience.iop.org
… It is less with the 2-methyl-2-hexanol of this study and almost nonexistent in 3-methyl-2-hexanol of this study. Yet it is clearly evident in 5-methyl-3heptanol but barely visible in 6-methyl-3…
Number of citations: 49 iopscience.iop.org
HE De La Mare, FF Rust - Journal of the American Chemical …, 1959 - ACS Publications
… cannot assess the magnitude of the intramolecular reaction8 because 2-methyl-2-hexanol (… ~0.6 to 0.7) and the 2-methyl-2hexanol value is high (lower limit ~41%w.). «-Octane was …
Number of citations: 23 pubs.acs.org
J Fikar, P Trška, P Pech, F Liška - Collection of Czechoslovak …, 1996 - cccc.uochb.cas.cz
… -3,3,4,5,5,6-hexafluoro-2-methyl-2hexanol 12 which was further reduced to 3,3,4,5,5,6-hexafluoro-2-methyl-2-hexanol 13. From the preparative viewpoint, however, it is better to reduce …
Number of citations: 2 cccc.uochb.cas.cz
T Hiraki - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… The author wishes to report some observations on the ethylene effects on the reaction of 2-propanol, and to report that no 2-methyl-2-hexanol (1: 2 telomer) or higher telomers, derived …
Number of citations: 3 www.journal.csj.jp
RC HUSTON, RG BRAULT - The Journal of Organic Chemistry, 1950 - ACS Publications
… would yield, upon hydrolysis, 2-methyl-2-pentanol or 2-methyl-2-hexanol. When 1,2-epoxy-2-… the alkylmagnesium bond with the formation of 2-methyl-2-pentanol or 2-methyl-2-hexanol. …
Number of citations: 7 pubs.acs.org
M Shetty, H Wang, F Chen, N Jaegers… - Angewandte Chemie …, 2021 - Wiley Online Library
… with 2-methyl-2-hexanol as compared to other alkanols (Table 1), which is hypothesized to be caused either by the steric factors or by more favorable interactions of 2-methyl-2-hexanol …
Number of citations: 22 onlinelibrary.wiley.com
JK Vij, WG Scaife, JH Calderwood - Journal of Physics D: Applied …, 1981 - iopscience.iop.org
… With such a model we can suggest that 2-methyl-2-hexanol and 5-methyl-3-heptanol form chains which can be converted from loosely ordered to closely ordered arrangements as …
Number of citations: 39 iopscience.iop.org

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